![molecular formula C17H21NO3S B4853107 N-(3-isopropoxybenzyl)-1-phenylmethanesulfonamide](/img/structure/B4853107.png)
N-(3-isopropoxybenzyl)-1-phenylmethanesulfonamide
Overview
Description
N-(3-isopropoxybenzyl)-1-phenylmethanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IB-1 or IB-2 and is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-isopropoxybenzyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
Studies have shown that IB-1 and IB-2 have various biochemical and physiological effects. These compounds have been shown to reduce inflammation, pain, and fever in animal models. They have also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IB-1 and IB-2 in lab experiments is their potent anti-inflammatory and analgesic properties. These compounds can be used to investigate the underlying mechanisms of various diseases such as arthritis and neuropathic pain. However, one of the limitations of using these compounds is their potential toxicity and side effects, which may limit their use in certain experiments.
Future Directions
There are several future directions for the use of N-(3-isopropoxybenzyl)-1-phenylmethanesulfonamide in scientific research. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer and arthritis. Another direction is to investigate its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, future studies could focus on developing more potent and selective analogs of IB-1 and IB-2 for use in scientific research.
Scientific Research Applications
IB-1 and IB-2 have been extensively used in scientific research to investigate their potential therapeutic applications. Studies have shown that these compounds have anti-inflammatory, analgesic, and antipyretic properties that make them potential candidates for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
properties
IUPAC Name |
1-phenyl-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(2)21-17-10-6-9-16(11-17)12-18-22(19,20)13-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIWUZCVSXGFKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[3-(propan-2-yloxy)benzyl]methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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